molecular formula C9H8N2O3S B1398006 4-(1,3-Oxazol-5-yl)benzenesulfonamide CAS No. 1019640-41-5

4-(1,3-Oxazol-5-yl)benzenesulfonamide

Cat. No.: B1398006
CAS No.: 1019640-41-5
M. Wt: 224.24 g/mol
InChI Key: BLXGUKOIYZMTRZ-UHFFFAOYSA-N
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Description

4-(1,3-Oxazol-5-yl)benzenesulfonamide is a heterocyclic compound that features an oxazole ring attached to a benzenesulfonamide group.

Biochemical Analysis

Biochemical Properties

4-(1,3-Oxazol-5-yl)benzenesulfonamide plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of human carbonic anhydrase II, an enzyme involved in many physiological and pathological processes . The compound interacts with the enzyme by binding to its active site, thereby inhibiting its activity. This interaction is significant for its potential use in treating conditions such as glaucoma, epilepsy, and certain cancers .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of carbonic anhydrase II affects the regulation of pH within cells, which can impact various cellular processes, including cell proliferation and apoptosis . Additionally, the compound has shown antimicrobial activity by disrupting the cell wall synthesis of bacteria, leading to cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of carbonic anhydrase II by binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, leading to a decrease in bicarbonate and proton production . This inhibition can result in altered cellular pH and disrupted metabolic processes, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to adaptive cellular responses, such as changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase II without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within cells. The compound’s inhibition of carbonic anhydrase II affects the production of bicarbonate and protons, which are essential for various metabolic processes . Additionally, the compound’s antimicrobial activity involves disrupting bacterial metabolic pathways, leading to cell death .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its inhibitory effects . Its localization within tissues is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization within the cytoplasm and nucleus allows it to interact with its target enzymes and exert its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Oxazol-5-yl)benzenesulfonamide can be achieved through multiple synthetic routes. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to minimize waste and improve yield. One approach combines the cyclization and sulfochlorination steps into a one-pot reaction, reducing the number of stages and the amount of acidic waste generated .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Oxazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-Oxazol-5-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Oxazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrases. By inhibiting these enzymes, the compound can modulate physiological processes, including intraocular pressure in glaucoma and bacterial growth in infections .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Similar structure but with a methyl group on the oxazole ring.

    4-(1,2-Oxazol-5-yl)benzenesulfonamide: Contains an isoxazole ring instead of an oxazole ring.

Uniqueness

4-(1,3-Oxazol-5-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

4-(1,3-oxazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXGUKOIYZMTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride (1.00 g, 4.10 mmol) in tetrahydrofuran (15.0 mL) was added 25% ammonia water solution (5.00 mL) at room temperature. After 1 h the reaction mixture was partitioned between ethyl acetate (100.0 mL) and 1.0 N hydrochloric acid (10.0 mL) and separated. The organic layer was washed with water (2×40 mL), saturated sodium chloride (80 mL), dried (MgSO4), filtered. The filtrate was concentrated under reduced pressure to provide 4-(1,3-oxazol-5-yl)benzenesulfonamide (800 mg, 87%) as a solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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